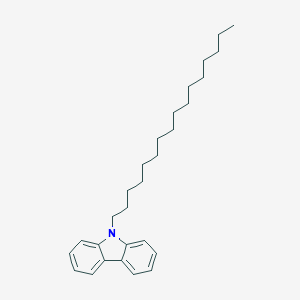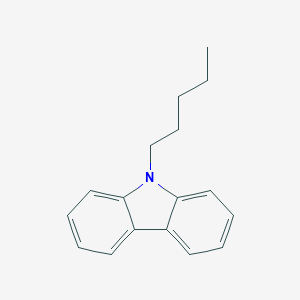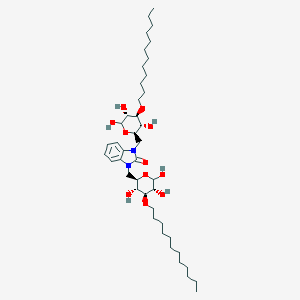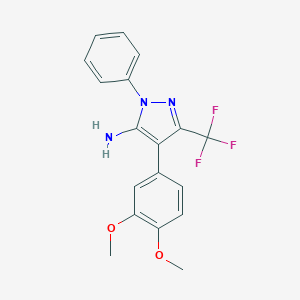![molecular formula C25H19F3N4O B290139 N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as MTMQ, is a heterocyclic amine that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. The exact mechanism of action of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is still under investigation, but it is believed to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, including COX-2 and LOX, which are involved in the inflammatory response. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to possess antioxidant properties, which may protect cells from oxidative damage.
实验室实验的优点和局限性
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes, its anti-inflammatory and anti-tumor properties, and its potential as a candidate for the development of enzyme inhibitors. However, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine also has limitations, including its potential toxicity and the need for further research to determine its mechanism of action.
未来方向
Future research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine should focus on determining its mechanism of action, identifying its potential applications in various fields, and developing new synthesis methods to improve its yield, purity, and ease of synthesis. Other areas of research may include investigating the potential use of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine as a candidate for the development of enzyme inhibitors, and exploring its potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is needed to determine its full potential and to develop new applications for this promising compound.
合成方法
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a catalyst. Other methods include the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a base, and the reaction of 3-phenyl-1H-pyrazolo[3,4-b]quinoline-6-carbaldehyde with 2-methoxybenzylamine and trifluoroacetic acid in the presence of a Lewis acid. The synthesis method used depends on the desired yield, purity, and ease of synthesis.
科学研究应用
N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidative properties, making it a potential candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
属性
分子式 |
C25H19F3N4O |
|---|---|
分子量 |
448.4 g/mol |
IUPAC 名称 |
5,7,8-trifluoro-N-[(2-methoxyphenyl)methyl]-1-methyl-3-phenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C25H19F3N4O/c1-32-25-17(22(31-32)14-8-4-3-5-9-14)12-16-19(26)24(21(28)20(27)23(16)30-25)29-13-15-10-6-7-11-18(15)33-2/h3-12,29H,13H2,1-2H3 |
InChI 键 |
GLSPXUZPWIWZAG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
规范 SMILES |
CN1C2=C(C=C3C(=C(C(=C(C3=N2)F)F)NCC4=CC=CC=C4OC)F)C(=N1)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)



methanone](/img/structure/B290063.png)

![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290079.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)